2-Acetylbenzofuran
Overview
Description
2-Acetylbenzofuran is a chemical compound with the molecular formula C10H8O2 . It is also known as 1-(1-Benzofuran-2-yl)ethanone . It has been used to synthesize many benzofuran derivatives .
Synthesis Analysis
2-Acetylbenzofuran has been synthesized through various methods. One such method involves the condensation of salicylaldehyde and chloroacetone in dry acetone in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of 2-Acetylbenzofuran consists of a benzofuran ring attached to an acetyl group . The average mass of the molecule is 160.169 Da and the monoisotopic mass is 160.052429 Da .Chemical Reactions Analysis
2-Acetylbenzofuran has been involved in various chemical reactions. For instance, it has been used in the synthesis of many benzofuran derivatives . It has also been used in the Claisen-Schmidt condensation .Physical And Chemical Properties Analysis
2-Acetylbenzofuran is a colorless to light yellow liquid . Its molecular weight is 160.17 g/mol .Scientific Research Applications
Synthesis and Reactions 2-Acetylbenzofuran has been extensively studied for its synthesis and reactions, which are crucial in the production of biologically significant compounds. The literature review by Metwally, Abdel-Wahab, and El‐Hiti (2010) provides a comprehensive survey of 2-acetylbenzofurans chemistry, highlighting its applications in synthesizing important biological compounds (Metwally, Abdel-Wahab, & El‐Hiti, 2010).
Microwave Assisted Synthesis Kumar et al. (2006) explored the microwave-assisted synthesis of amino pyrimidines bearing benzofuran, starting from 2-acetylbenzofuran. This method proves efficient in creating compounds with potential antimicrobial activity (Kumar et al., 2006).
Catalytic Applications Richard et al. (1998) investigated the use of 2-acetylbenzofuran in a zeolite-catalyzed acylation process, demonstrating its utility in synthesizing complex organic compounds (Richard et al., 1998).
Antimicrobial Evaluation Abdel-Wahab, Abdel‐Aziz, and Ahmed (2009) assessed the antimicrobial activity of compounds derived from 2-acetylbenzofuran, underlining its importance in creating effective antimicrobial agents (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2009).
Fluorogenic Detection Method Moriya et al. (2013) developed a fluorogenic NAD(P)+ detection method using 2-acetylbenzofuran. This innovative approach allows for highly sensitive and quick detection of NAD(P)+, illustrating another significant application of 2-acetylbenzofuran in biochemical assays (Moriya et al., 2013).
Anti-Inflammatory and Anticonvulsant Activities Dawood et al. (2006) studied new benzofuran-based heterocycles derived from 2-acetylbenzofuran, revealing their potential anti-inflammatory and anticonvulsant activities. This finding opens doors to novel therapeutic applications (Dawood et al., 2006).
α-Glucosidase Inhibition Khan et al. (2020) investigated 2-acetylbenzofuran hydrazones and their metal complexes as α-glucosidase inhibitors. This study demonstrates its potential in developing antidiabetic drugs, highlighting yet another significant application of 2-acetylbenzofuran in medical science (Khan et al., 2020).
Future Directions
Research on 2-Acetylbenzofuran and its derivatives is ongoing. For instance, new benzofuran hybrids are being designed and synthesized as potential inhibitors targeting cancer . This suggests that 2-Acetylbenzofuran and its derivatives may have potential applications in the development of new anticancer drugs.
properties
IUPAC Name |
1-(1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTFQTAITWWGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061845 | |
Record name | Ethanone, 1-(2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbenzofuran | |
CAS RN |
1646-26-0 | |
Record name | 2-Acetylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1646-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylbenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetylbenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2-benzofuranyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran-2-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYLBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1FJQ7D0K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.